Moexiprilat hydrochloride is a pharmaceutical compound classified as an angiotensin-converting enzyme inhibitor (ACE inhibitor). It is primarily used in the treatment of hypertension and congestive heart failure. As a prodrug, moexiprilat hydrochloride is metabolized in the liver to form its active metabolite, moexiprilat, which exerts its therapeutic effects by inhibiting the activity of the angiotensin-converting enzyme. This inhibition leads to a decrease in the formation of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing strain on the heart.
The synthesis of moexiprilat hydrochloride involves several key steps:
The synthesis requires careful control of reaction conditions to ensure high yields and purity.
Moexiprilat hydrochloride can undergo various chemical reactions:
Moexiprilat exerts its pharmacological effects primarily through the inhibition of angiotensin-converting enzyme. This mechanism involves:
Moexiprilat hydrochloride is primarily utilized in clinical settings for:
Moexiprilat hydrochloride is the pharmacologically active metabolite of the prodrug moexipril, formed via hepatic hydrolysis. Its systematic IUPAC name is (3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-1-oxopropyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride. The molecular formula is C₂₅H₃₀N₂O₇·HCl (molar mass: 507.0 g/mol), distinguishing it from the prodrug moexipril hydrochloride (C₂₇H₃₅ClN₂O₇) by the absence of the ethyl ester group [1] [3] [5]. Key structural features include:
Table 1: Atomic Composition of Moexiprilat Hydrochloride
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 25 | Tetrahedral backbone and aromatic rings |
Hydrogen (H) | 31 | Saturation and charge balance |
Nitrogen (N) | 2 | Peptide bond and amine protonation site |
Oxygen (O) | 7 | Carboxylate, ether, and carbonyl groups |
Chlorine (Cl) | 1 | Counterion for hydrochloride salt |
The crystalline monohydrate form (CAS 82586-57-0) exhibits a melting point of 145–170°C and optical rotation [α]D²³ = +37.8° (c = 1.1 in methanol) [5].
Moexiprilat hydrochloride is synthesized through two primary routes: in vivo biotransformation and in vitro chemical hydrolysis:
Table 2: Key Intermediates in Moexiprilat Synthesis
Compound | Role | Chemical Signature |
---|---|---|
Moexipril | Prodrug | Ethyl ester at C-1'' |
Moexiprilat | Active metabolite | Free carboxyl at C-1'' |
CI-925/SPM-925 | Development codes | Crystalline hydrochloride salts |
The bioactivity of moexiprilat hydrochloride stems from strategic structural features optimized for ACE binding:
Table 3: ACE Inhibition Parameters of Moexiprilat vs. Reference Compounds
Compound | IC₅₀ (nM) | Target Tissue ACE Reduction |
---|---|---|
Moexiprilat | 1.75–2.6 | Lung (78%), myocardium (65%) |
Quinaprilat | 3.4 | Myocardium (60%) |
Lisinopril | 4.7 | Kidney (52%) |
Spectroscopic Properties:
Crystallography:
Table 4: Spectroscopic Techniques for Moexiprilat Characterization
Method | Conditions | Key Findings |
---|---|---|
HPLC-ES-MS | C18 column; 0.1% formic acid | tR = 6.3 min; m/z 507.0 [M+Cl]⁻ |
X-ray Diffraction | Monoclinic crystal | H-bonding: N⁺-H···Cl⁻ (2.98 Å) |
¹³C-NMR | DMSO-d₆, 125 MHz | 38 signals confirming asymmetry |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: